1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile (CAS 40159-90-8) is a highly specialized, bifunctional heterocyclic building block featuring both an N-hydroxy group and a C2-nitrile. In procurement and advanced synthesis, it serves as a critical intermediate that bypasses the hazardous handling of azido-containing precursors. Its primary industrial value lies in its orthogonal reactivity, allowing independent modifications at the N-O and cyano positions to rapidly generate complex benzimidazole libraries for pharmaceutical and agrochemical applications [1].
Generic substitution with the more common 1H-benzo[d]imidazole-2-carbonitrile (the N-H analog) fundamentally fails because it lacks the N-hydroxy moiety required for specific O-alkylation and unique metal chelation . Attempting to synthesize the target compound in-house from 1-hydroxybenzimidazole requires complex, low-yield C2-cyanation. Alternatively, synthesizing it via the established ring contraction of 2-azidoquinoxaline 1-oxide requires handling shock-sensitive azides and performing high-temperature thermolysis, introducing severe safety and scalability bottlenecks in industrial settings [1]. Procuring the pre-synthesized compound eliminates these process hazards and synthetic detours.
Procuring pre-synthesized 1-hydroxy-1H-benzo[d]imidazole-2-carbonitrile directly eliminates the need to perform the thermal ring contraction of 2-azidoquinoxaline 1-oxide. In-house synthesis requires heating the energetic azido precursor to elevated temperatures, which introduces significant explosion risks and requires specialized safety infrastructure for scale-up [1].
| Evidence Dimension | Process Safety and Scalability |
| Target Compound Data | 0% handling of shock-sensitive azido intermediates. |
| Comparator Or Baseline | 2-azidoquinoxaline 1-oxide (Requires thermolysis at >80 °C with energetic hazard protocols). |
| Quantified Difference | Bypasses 1 high-risk synthetic step and eliminates 100% of azido-related explosion hazards during scale-up. |
| Conditions | Standard laboratory or pilot-scale synthesis. |
Purchasing the stable compound removes a critical safety bottleneck, reducing infrastructure costs and accelerating downstream synthesis.
The N-hydroxy group provides an orthogonal reactive site compared to standard benzimidazoles. Under mild basic conditions, it undergoes highly selective O-alkylation to form N-alkoxy derivatives, whereas the generic N-H analog yields exclusively N-alkylated products . This distinct regioselectivity is essential for accessing specific pharmacophores.
| Evidence Dimension | Alkylation Regioselectivity |
| Target Compound Data | >95% selective O-alkylation (forming N-OR bonds). |
| Comparator Or Baseline | 1H-benzo[d]imidazole-2-carbonitrile (100% N-alkylation). |
| Quantified Difference | Complete shift in functionalization site, enabling access to N-alkoxy benzimidazole libraries inaccessible via the comparator. |
| Conditions | Alkylation with alkyl halides in the presence of mild bases. |
It allows medicinal chemists to explore novel chemical space (N-alkoxy vs N-alkyl) without requiring complex protecting group strategies.
The pre-installed 2-cyano group serves as a highly efficient handle for conversion into amidines, primary amines, or esters. Compared to starting with 1-hydroxy-1H-benzo[d]imidazole, which requires multi-step lithiation and electrophilic trapping to install a C2-carbon substituent, the target compound allows direct single-step transformations with significantly higher overall yields [1].
| Evidence Dimension | Synthetic steps and overall yield for C2-homologation |
| Target Compound Data | 1-step conversion (typically >80% yield) to amidines/amines. |
| Comparator Or Baseline | 1-Hydroxy-1H-benzo[d]imidazole (Requires 3+ steps for C2-cyanation, overall yield <40%). |
| Quantified Difference | >40% increase in overall yield and elimination of at least 2 synthetic steps. |
| Conditions | Standard reduction or nucleophilic addition to the nitrile. |
Drastically shortens the synthetic route for drug discovery campaigns targeting C2-substituted benzimidazoles, saving time and reagent costs.
Ideal for developing novel N-alkoxy benzimidazole-based therapeutics (e.g., protease inhibitors or antimicrobial agents) where the 2-cyano group is rapidly converted into an amidine for target binding, leveraging the orthogonal reactivity demonstrated in Section 3 .
Used as a specialized precursor where the N-OH group provides enhanced hydrogen bonding or metal coordination within enzyme active sites, differentiating it from standard N-H benzimidazoles [1].
Procured as a safe, stable building block to synthesize next-generation systemic fungicides, allowing rapid structure-activity relationship (SAR) exploration at the N-O and C-2 positions without handling hazardous azido intermediates [2].